molecular formula C8H12O B3385834 9-Oxabicyclo[6.1.0]non-2-ene CAS No. 6690-12-6

9-Oxabicyclo[6.1.0]non-2-ene

Cat. No.: B3385834
CAS No.: 6690-12-6
M. Wt: 124.18 g/mol
InChI Key: TWFJMNZBFSTTNG-UHFFFAOYSA-N
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Description

9-Oxabicyclo[610]non-2-ene is a bicyclic organic compound with the molecular formula C8H12O It is characterized by a unique structure that includes an oxygen atom incorporated into a bicyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

9-Oxabicyclo[6.1.0]non-2-ene can be synthesized through several methods. One common approach involves the epoxidation of cyclooctene using peracids such as meta-chloroperbenzoic acid. The reaction typically occurs under mild conditions and results in the formation of the desired epoxide .

Industrial Production Methods

Industrial production of this compound often involves the same epoxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

9-Oxabicyclo[6.1.0]non-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, substituted epoxides, and various oxygenated compounds. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

9-Oxabicyclo[6.1.0]non-2-ene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Oxabicyclo[6.1.0]non-2-ene depends on the specific reaction it undergoes. In many cases, it acts as a Lewis acid, facilitating the formation of new bonds between reactants. The epoxide ring can open under acidic or basic conditions, leading to the formation of various products. The compound’s reactivity is influenced by the strain in the bicyclic ring system, which makes it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Oxabicyclo[6.1.0]non-2-ene is unique due to its specific ring structure and the presence of an oxygen atom within the bicyclic system. This structure imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

(2Z)-9-oxabicyclo[6.1.0]non-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-4-6-8-7(9-8)5-3-1/h3,5,7-8H,1-2,4,6H2/b5-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFJMNZBFSTTNG-HYXAFXHYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(O2)C=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2C(O2)/C=C\C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101033176
Record name (2Z)-9-Oxabicyclo[6.1.0]non-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101033176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6690-12-6
Record name 9-Oxabicyclo[6.1.0]non-2-ene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6690-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Oxabicyclo(6.1.0)non-2-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006690126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-oxabicyclo[6.1.0]non-2-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.032
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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